Cas no 1702483-96-2 (1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole)

1-2-(Azetidin-3-yl)ethyl-1H-1,2,4-triazole is a heterocyclic compound featuring both azetidine and 1,2,4-triazole moieties, offering versatile reactivity for medicinal chemistry and pharmaceutical applications. The azetidine ring provides conformational rigidity, while the triazole group contributes to hydrogen bonding and metal coordination capabilities, making it a valuable scaffold for drug design. Its structural features enable potential interactions with biological targets, particularly in kinase inhibition or antimicrobial applications. The compound’s synthetic flexibility allows for further derivatization, enhancing its utility in lead optimization. High purity and well-defined stereochemistry ensure reproducibility in research settings, supporting its use in exploratory studies and preclinical development.
1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole structure
1702483-96-2 structure
Product Name:1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole
CAS No:1702483-96-2
MF:C7H12N4
MW:152.196980476379
CID:6169771
PubChem ID:107391138
Update Time:2025-11-07

1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole
    • 1-[2-(azetidin-3-yl)ethyl]-1h-1,2,4-triazole
    • 1702483-96-2
    • EN300-1837719
    • Inchi: 1S/C7H12N4/c1(7-3-8-4-7)2-11-6-9-5-10-11/h5-8H,1-4H2
    • InChI Key: VWHIVQSRJYHDMW-UHFFFAOYSA-N
    • SMILES: N1CC(CCN2C=NC=N2)C1

Computed Properties

  • Exact Mass: 152.106196400g/mol
  • Monoisotopic Mass: 152.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 42.7Ų

1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole Pricemore >>

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Additional information on 1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole

Comprehensive Analysis of 1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole (CAS No. 1702483-96-2): Structure, Applications, and Research Insights

The compound 1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole (CAS No. 1702483-96-2) has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines an azetidine ring with a 1,2,4-triazole moiety, creating a versatile scaffold for drug discovery. Researchers are particularly interested in its role as a bioisostere for optimizing drug-like properties, such as improved metabolic stability and enhanced target binding affinity.

In recent years, the demand for small-molecule modulators targeting GPCRs (G-protein-coupled receptors) and kinases has surged, driven by advances in precision medicine. The 1,2,4-triazole core in this compound is known to participate in hydrogen bonding and π-π stacking interactions, making it valuable for designing selective enzyme inhibitors. Computational studies suggest that derivatives of 1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole could exhibit activity against inflammatory pathways, aligning with current trends in immuno-oncology and autoimmune disease research.

Synthetic routes to CAS 1702483-96-2 often involve multi-step organic transformations, including N-alkylation of the triazole ring and subsequent ring-closing reactions to form the azetidine subunit. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry (HRMS) confirms its purity, a critical factor for preclinical studies. The compound’s logP and aqueous solubility data indicate favorable pharmacokinetic profiles, addressing common challenges in drug delivery optimization.

Beyond pharmaceuticals, 1-2-(azetidin-3-yl)ethyl-1H-1,2,4-triazole has potential applications in agrochemicals and material science. Its structural rigidity and polarity make it a candidate for developing functionalized polymers or catalysts. Recent patent filings highlight its utility in photoactive materials, coinciding with industry interest in sustainable chemistry solutions.

Ongoing research explores the compound’s structure-activity relationships (SAR) to refine its biological efficacy. Collaborative efforts between academia and biotech firms aim to leverage AI-driven drug design platforms to accelerate derivative screening. With its balanced lipophilicity and hydrogen-bonding capacity, CAS 1702483-96-2 exemplifies how hybrid heterocycles can bridge gaps in modern medicinal chemistry.

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